

A Technical Guide to the Spectroscopic Characterization of 6-Methoxy-5-nitroquinoline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Methoxy-5-nitroquinoline

Cat. No.: B014175

[Get Quote](#)

Abstract

This technical guide provides a comprehensive analytical framework for the spectroscopic characterization of **6-methoxy-5-nitroquinoline** (CAS No. 6623-91-2). Designed for researchers, chemists, and drug development professionals, this document synthesizes established spectroscopic principles with predictive data analysis to facilitate the unambiguous identification and structural elucidation of this important quinoline derivative. We present detailed methodologies and expected spectral data for Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and data interpretation is emphasized to ensure scientific integrity and reproducibility.

Introduction and Molecular Overview

6-Methoxy-5-nitroquinoline is a heterocyclic aromatic compound with the molecular formula C₁₀H₈N₂O₃.^[1] Its structure, featuring a quinoline core substituted with a methoxy group at position 6 and a nitro group at position 5, makes it a valuable scaffold in medicinal chemistry and materials science. The electronic interplay between the electron-donating methoxy group and the strongly electron-withdrawing nitro group creates a unique chemical environment that is reflected in its spectroscopic signature.

Accurate structural confirmation is the bedrock of chemical research. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture, offering insights into the connectivity, chemical environment, and functional groups present. This guide establishes a

self-validating protocol where data from NMR, IR, and MS are integrated to provide a cohesive and definitive structural assignment.

Key Physicochemical Properties:

- Molecular Formula: $C_{10}H_8N_2O_3$
- Molecular Weight: 204.18 g/mol [\[1\]](#)[\[2\]](#)
- CAS Number: 6623-91-2[\[1\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis of chemical shifts, coupling constants, and signal multiplicities provides direct evidence of atomic connectivity.

Experimental Protocol for NMR Analysis

A standardized protocol ensures data quality and comparability across experiments.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of high-purity **6-methoxy-5-nitroquinoline** in 0.6-0.7 mL of a deuterated solvent (e.g., $CDCl_3$ or $DMSO-d_6$) within a 5 mm NMR tube.[\[3\]](#) The choice of solvent can influence chemical shifts; consistency is key.
- 1H NMR Acquisition:
 - Utilize a spectrometer with a field strength of 400 MHz or higher.
 - Typical acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an accumulation of 16-32 scans to achieve a high signal-to-noise ratio.[\[3\]](#)
- ^{13}C NMR Acquisition:
 - Acquire the spectrum on the same instrument.
 - Employ a proton-decoupled pulse sequence.

- Parameters often include a 30° pulse width, a relaxation delay of 2-5 seconds, and a significantly higher number of scans (e.g., 1024-4096) due to the lower natural abundance of the ¹³C isotope.[3]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show five distinct signals in the aromatic region and one singlet in the aliphatic region for the methoxy group. The chemical shifts are heavily influenced by the electronic effects of the substituents.

Table 1: Predicted ¹H NMR Chemical Shifts for **6-Methoxy-5-nitroquinoline** (in CDCl₃, 400 MHz)

Proton Assignment	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Predicted Coupling Constant (J) in Hz	Rationale for Prediction
H-2	~8.8 - 9.0	Doublet of doublets (dd)	J ≈ 4.2, 1.5	Adjacent to ring nitrogen; coupled to H-3 and H-4.
H-3	~7.4 - 7.6	Doublet of doublets (dd)	J ≈ 8.4, 4.2	Coupled to both H-2 and H-4.
H-4	~8.6 - 8.8	Doublet of doublets (dd)	J ≈ 8.4, 1.5	Deshielded by proximity to the nitro group's anisotropic field; coupled to H-3 and H-2.
H-7	~7.2 - 7.4	Doublet (d)	J ≈ 9.0	Shielded by the adjacent electron-donating methoxy group; coupled to H-8.
H-8	~8.0 - 8.2	Doublet (d)	J ≈ 9.0	Coupled to H-7.
-OCH ₃	~4.0 - 4.1	Singlet (s)	N/A	Characteristic chemical shift for an aromatic methoxy group. [4]

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will display ten distinct signals corresponding to each carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for **6-Methoxy-5-nitroquinoline** (in CDCl₃, 100 MHz)

Carbon Assignment	Predicted Chemical Shift (ppm)	Rationale for Prediction
C-2	~152	Adjacent to nitrogen.
C-3	~122	Standard aromatic C-H.
C-4	~135	Influenced by proximity to the nitro group.
C-4a	~128	Bridgehead carbon.
C-5	~140	Directly attached to the electron-withdrawing nitro group.
C-6	~158	Attached to the electron-donating methoxy group (downfield shift).
C-7	~108	Shielded by the ortho-methoxy group.
C-8	~125	Standard aromatic C-H.
C-8a	~145	Bridgehead carbon adjacent to nitrogen.
-OCH ₃	~56	Typical shift for a methoxy carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is instrumental for identifying the functional groups within a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.

Experimental Protocol for FT-IR Analysis

Methodology:

- **Sample Preparation:** For a solid sample, the most common method is the preparation of a potassium bromide (KBr) pellet.^[3] Grind 1-2 mg of the sample with ~100 mg of dry KBr

powder and press the mixture into a transparent disk.^[3] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.

- Data Acquisition: Record the spectrum using an FT-IR spectrometer over a typical range of 4000-400 cm^{-1} . A background spectrum of the empty sample compartment (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Expected Infrared Absorption Bands

The IR spectrum of **6-methoxy-5-nitroquinoline** will be dominated by strong absorptions from the nitro group and vibrations from the substituted aromatic system.

Table 3: Characteristic IR Absorption Bands for **6-Methoxy-5-nitroquinoline**

Wavenumber (cm ⁻¹)	Vibration Type	Intensity	Notes
~3100-3000	Aromatic C-H Stretch	Medium-Weak	Characteristic of sp ² C-H bonds.
~2950-2850	Aliphatic C-H Stretch	Medium-Weak	Corresponds to the methoxy group protons.
~1550-1510	Asymmetric NO ₂ Stretch	Strong	A key, high-intensity peak confirming the presence of the nitro group. ^[5]
~1360-1320	Symmetric NO ₂ Stretch	Strong	The second characteristic strong peak for the nitro functional group. ^[5]
~1620-1580	C=N and C=C Aromatic Ring Stretching	Medium-Strong	Multiple bands are expected from the quinoline core vibrations. ^[5]
~1250-1200	Aryl-O Asymmetric Stretch	Strong	Characteristic of the C-O bond in the aryl ether (methoxy group).
~1050-1000	Aryl-O Symmetric Stretch	Medium	Characteristic of the C-O bond in the aryl ether.
~900-675	C-H Out-of-Plane Bending	Strong	The pattern of these bands can sometimes provide information on the substitution pattern of the aromatic ring.

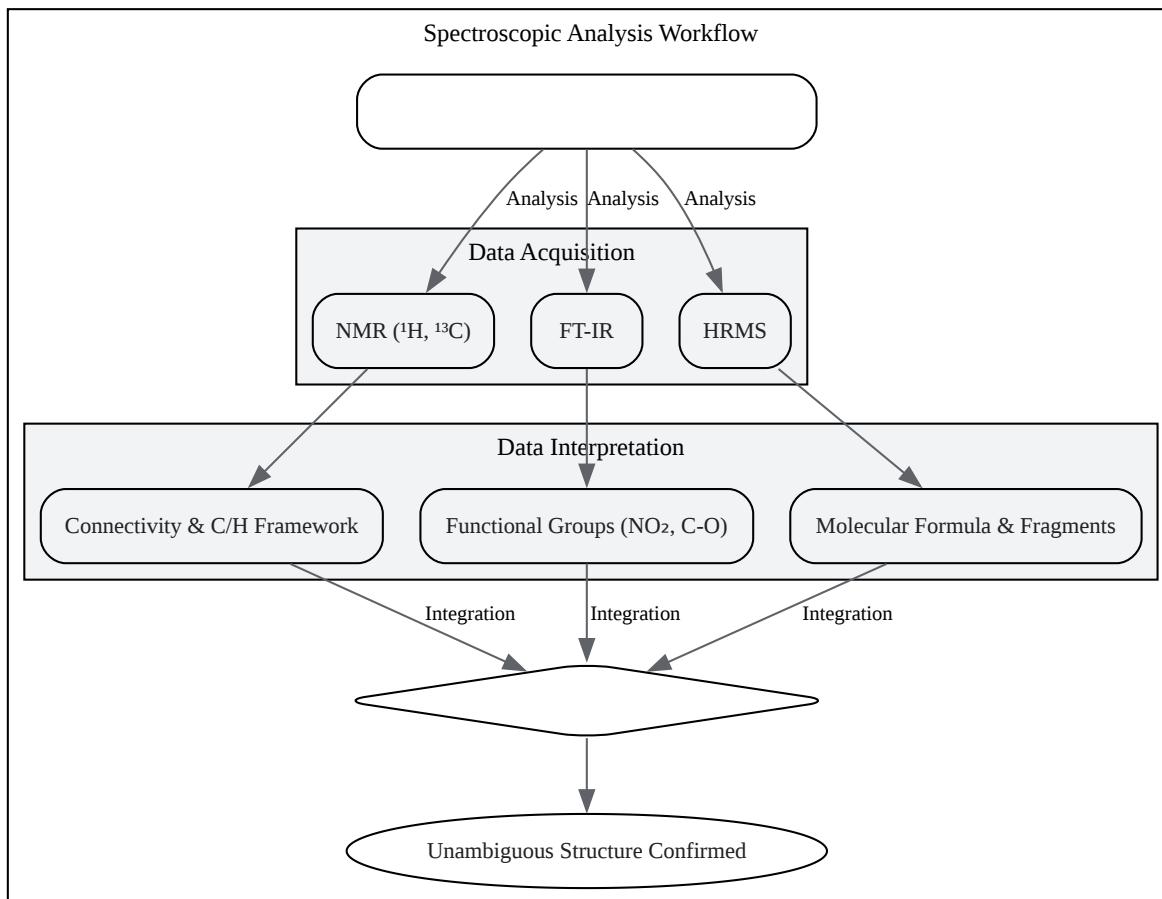
Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, serving as a final confirmation of its identity.

Experimental Protocol for MS Analysis

Methodology:

- Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for this type of molecule when introduced via a liquid stream (e.g., from an HPLC). For direct analysis of a solid, Electron Ionization (EI) can be used.
- Analysis: A high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap is recommended to determine the exact mass, which can be used to confirm the molecular formula.
- Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion. Tandem MS (MS/MS) can be performed by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to elicit structural fragments.


Expected Mass Spectrum Data

- Molecular Ion Peak (M^{+} or $[M+H]^{+}$): The mass spectrum should exhibit a prominent peak corresponding to the molecular weight of the compound.
 - Calculated Exact Mass: 204.0535 g/mol
 - Expected Peak (EI): m/z 204 (M^{+})
 - Expected Peak (ESI, positive mode): m/z 205 ($[M+H]^{+}$)
- Fragmentation Pattern: Under EI conditions, nitroaromatic compounds often exhibit characteristic fragmentation pathways.
 - Loss of NO_2 : A significant fragment at m/z 158 ($M - 46$), resulting from the cleavage of the C-N bond.

- Loss of NO and CO: Subsequent fragmentation of the m/z 158 ion may occur, such as the loss of a carbonyl group (CO) to give a fragment at m/z 130.
- Loss of Methoxy Group: Fragmentation involving the methoxy group, such as the loss of a methyl radical ($\bullet\text{CH}_3$) to give m/z 189 or the loss of formaldehyde (CH_2O) from the ring, is also plausible.

Integrated Spectroscopic Workflow and Data Validation

The true power of spectroscopic analysis lies in the integration of multiple techniques. Each method provides a piece of the puzzle, and together they create a self-validating system for structural confirmation.

[Click to download full resolution via product page](#)

Caption: Workflow for integrated spectroscopic analysis.

This integrated approach ensures trustworthiness. For instance, the molecular formula $C_{10}H_8N_2O_3$ confirmed by HRMS must be consistent with the 10 carbon signals and 8 proton signals (5 aromatic + 3 methoxy) observed in the NMR spectra. Furthermore, the key functional groups (NO_2 , $-OCH_3$) identified by characteristic IR stretches must be consistent with the structural fragments deduced from NMR and the fragmentation patterns seen in MS.

Caption: Key structural features and their expected spectroscopic signals.

Conclusion

The structural elucidation of **6-methoxy-5-nitroquinoline** is reliably achieved through a multi-technique spectroscopic approach. By combining the detailed connectivity information from ^1H and ^{13}C NMR, functional group identification from FT-IR, and molecular weight confirmation from MS, researchers can be highly confident in the identity and purity of their material. The predictive data and standardized protocols within this guide serve as a robust reference for scientists engaged in the synthesis and application of novel quinoline-based compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. Quinoline, 6-methoxy-8-nitro- [webbook.nist.gov]
- 3. benchchem.com [benchchem.com]
- 4. What are the ^1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-c.. [askfilo.com]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Characterization of 6-Methoxy-5-nitroquinoline]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b014175#spectroscopic-data-nmr-ir-ms-for-6-methoxy-5-nitroquinoline>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com